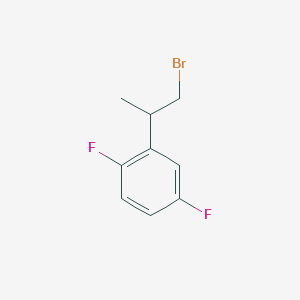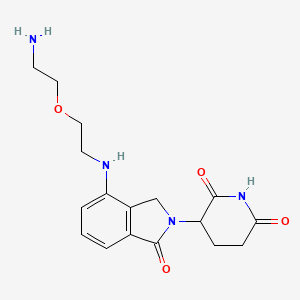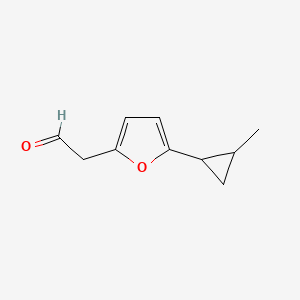
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is a chiral amino alcohol that features a nitro group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol can be achieved through the asymmetric Henry reaction (also known as the nitroaldol reaction) of nitromethane with substituted aromatic aldehydes. This reaction is catalyzed by chiral bis(β-amino alcohol)-copper(II) acetate complexes in ethanol at ambient temperature. The reaction conditions are mild, and the process yields high enantiomeric purity and excellent chemical yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalytic systems that ensure high efficiency and selectivity. The use of green solvents and base-free reactions are preferred to minimize environmental impact and enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding nitro ketones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro ketones
Reduction: Diamines
Substitution: Various substituted amino alcohols
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. In catalytic reactions, the chiral amino alcohol acts as a ligand, coordinating with metal ions to form highly enantioselective catalysts. These catalysts facilitate the formation of carbon-carbon bonds in asymmetric synthesis, leading to the production of enantiomerically enriched molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-bromophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. The specific arrangement of functional groups in this compound allows for selective interactions in catalytic processes, making it a valuable chiral building block in asymmetric synthesis .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2/t7-/m1/s1 |
Clave InChI |
ZVFTWSQDUOJVMD-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](CO)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)





![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)



